Ethyl (methylthio)acetate

描述

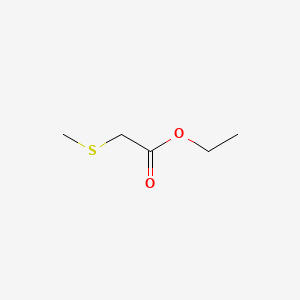

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-7-5(6)4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIAKIHKBBNYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196219 | |

| Record name | Ethyl (methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity odour | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.038-1.043 | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4455-13-4 | |

| Record name | Ethyl (methylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (methylthio)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (methylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (METHYLTHIO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6148QQN25T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Unveiling a Key Sulfur-Containing Ester

An In-Depth Technical Guide to Ethyl (methylthio)acetate (CAS 4455-13-4)

This compound, with its unique CAS number 4455-13-4, is a sulfur-containing ester that holds significant importance across various scientific and industrial domains.[1] While recognized primarily for its potent contributions to flavor and fragrance, its utility extends into analytical chemistry and as a versatile intermediate in organic synthesis.[1][2][3] This compound is a colorless to pale yellow liquid characterized by a distinctive fruity, tropical, and sulfurous odor profile.[1][4] Naturally occurring in fruits like melon (Cucumis melo L), its presence is a key contributor to their complex aroma.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and analytical characterization to its practical applications and safety protocols, offering field-proven insights for the discerning researcher.

Section 1: Physicochemical and Organoleptic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. This compound is a moderately volatile compound with limited solubility in water but is miscible with alcohols and oils.[1][2][4] Its defining characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4455-13-4 | [1][6][7] |

| Molecular Formula | C₅H₁₀O₂S | [1][6] |

| Molecular Weight | 134.20 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Fruity, sulfurous, green, tropical | [4] |

| Boiling Point | 70-72 °C at 25 mmHg | |

| Density | 1.043 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 | |

| Flash Point | 59 °C (138.2 °F) - closed cup | [8] |

| Solubility | Very slightly soluble in water; miscible with alcohol | [2][4][5] |

| InChI Key | MDIAKIHKBBNYHF-UHFFFAOYSA-N | [9] |

| SMILES String | CCOC(=O)CSC | [9] |

Section 2: Synthesis and Manufacturing Logic

While specific proprietary synthesis routes may vary, the structure of this compound—an ethyl ester of a thio-substituted carboxylic acid—suggests a logical and common synthetic pathway: the esterification of (methylthio)acetic acid with ethanol. This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol. The removal of water as a byproduct is crucial to drive the equilibrium towards the formation of the desired ester, a direct application of Le Châtelier's principle.

An alternative conceptual pathway involves the S-alkylation of an ethyl thioglycolate precursor with a suitable methylating agent. The choice between these pathways in an industrial setting would depend on factors like raw material cost, yield, and process safety.

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Analytical Characterization Protocols

Accurate identification and quantification of this compound are critical for quality control in manufacturing and for its application in research. The compound's volatility and distinct functional groups make it well-suited for analysis by several standard instrumental methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. The gas chromatography component separates this compound from other components in a mixture based on its boiling point and polarity, while the mass spectrometer provides definitive structural information and fragmentation patterns for unambiguous identification.

Exemplar GC-MS Protocol:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 10-100 µg/mL. If used as an internal standard, a precise concentration is required.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Chromatographic Separation:

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program is designed to elute the target analyte effectively while separating it from potential impurities.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Key identifying ions include the molecular ion [M]⁺ at m/z 134 and a characteristic base peak at m/z 61.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. It is an indispensable tool for absolute structural confirmation.

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the four unique proton environments: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the sulfur atom, and a singlet for the methyl protons attached to the sulfur.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon atoms: the carbonyl carbon of the ester, two carbons for the ethyl group, the methylene carbon adjacent to the sulfur, and the methyl carbon attached to the sulfur.[10]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent absorption band will be the strong C=O (carbonyl) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other characteristic peaks include C-O stretching vibrations and C-H stretching vibrations.[5][11][12] The absence of a broad O-H band (3300-2500 cm⁻¹) definitively distinguishes it from its corresponding carboxylic acid.[12]

Caption: A multi-technique workflow for the analysis of this compound.

Section 4: Applications and Field Insights

The unique sensory profile of this compound makes it a valuable component in several industries, most notably as a flavoring agent.

Flavor and Fragrance Industry

This compound is prized for its ability to impart complex and desirable notes to a wide range of products.[13] Its organoleptic profile is described as green, tropical, fruity, and sulfurous. This complexity allows flavorists to craft authentic tropical fruit flavors, particularly enhancing melon profiles.[13][14] It is typically used at very low concentrations, often in the range of 0.1 to 1.0 parts per million (ppm), to add a tropical fruity note.[4]

Food Additive and Regulatory Status

This compound is recognized as a flavoring agent by major regulatory bodies.

-

FEMA GRAS: It is designated as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the number 3835.[5]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[5] Its JECFA number is 475.[5]

Research and Analytical Applications

Beyond its role in flavor creation, this compound serves a critical function in analytical laboratories. Due to its stability and distinct chromatographic behavior, it has been successfully used as an internal standard for the quantification of volatile sulfur compounds in complex matrices like port wines.[2]

Potential Biological Activity

Preliminary research has indicated that Ethyl 2-(methylthio)acetate may possess antibacterial properties, showing antimicrobial activity against human pathogens such as Listeria monocytogenes and Staphylococcus aureus in vitro.[8] This suggests potential, though currently unexplored, applications as a food preservative.[8]

Section 5: Safety, Handling, and Storage

As with any chemical, proper handling and storage of this compound are paramount to ensure laboratory safety. It is classified as a flammable liquid and can cause skin and eye irritation.[5]

| Safety Aspect | Guideline | Source(s) |

| GHS Pictograms | Flammable, Irritant | [5] |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

| Personal Protective Equipment (PPE) | Eye shields, protective gloves, N95 dust mask (US) or equivalent. | |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Ground and bond containers when transferring material. | [16] |

First Aid Measures:

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[17]

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17][18]

-

If inhaled: Move the person to fresh air.[15]

-

If swallowed: Do not induce vomiting. Rinse mouth and consult a physician.[15][17]

Conclusion

This compound (CAS 4455-13-4) is a multifaceted compound whose value extends far beyond its pleasant aroma. For flavorists, it is a key tool for creating authentic and complex fruit profiles. For analytical chemists, it is a reliable internal standard. Its well-defined physicochemical properties, coupled with established analytical methods for its characterization, make it a dependable substance for research and development. Adherence to established safety protocols ensures its utility can be harnessed responsibly and effectively. This guide serves as a foundational resource for professionals seeking to understand and utilize this versatile sulfur-containing ester.

References

- 1. CAS 4455-13-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4455-13-4 [chemicalbook.com]

- 3. Ethyl Methyl Thioacetate | 4455-13-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]

- 5. This compound | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Ethyl 2-(methylthio)acetate | 4455-13-4 | FE35570 [biosynth.com]

- 9. This compound (CAS 4455-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. nbinno.com [nbinno.com]

- 14. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]

- 15. Ethyl acetate - Safety Data Sheet [chemicalbook.com]

- 16. godavaribiorefineries.com [godavaribiorefineries.com]

- 17. rcilabscan.com [rcilabscan.com]

- 18. aktasdis.com [aktasdis.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl (methylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (methylthio)acetate, a seemingly unassuming organosulfur ester, presents a fascinating case study in the confluence of flavor chemistry and pharmaceutical synthesis. While its fruity, sulfurous aroma has led to its use as a flavoring agent in the food industry, its true potential for the discerning scientist lies in its versatile reactivity and its role as a valuable building block in the construction of complex molecular architectures.[1][2] This guide, curated for the advanced researcher, will delve into the core chemical properties of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic applications, particularly in the realm of drug discovery and development. We will explore not just the "what" but the "why," providing insights into the causality behind experimental choices and highlighting the practical utility of this multifaceted compound.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in a laboratory setting. This compound is a colorless to pale yellow liquid with a characteristic fruity and slightly sulfurous odor.[3][4] Key identifiers and physical constants are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4455-13-4 | [1][3][4][5] |

| Molecular Formula | C₅H₁₀O₂S | [1][4][5][6] |

| Molecular Weight | 134.20 g/mol | [4][6] |

| IUPAC Name | ethyl 2-(methylsulfanyl)acetate | [6] |

| Synonyms | Ethyl 2-(methylthio)acetate, (Methylthio)acetic acid ethyl ester | [1][6] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Fruity, sulfurous | [2][3][4] |

| Boiling Point | 70-72 °C at 25 mmHg | [4] |

| Density | 1.043 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.459 | [4] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Solubility | Miscible with alcohol, immiscible with water. | [4] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is a straightforward yet illustrative example of esterification. A common and efficient laboratory-scale preparation involves the Fischer esterification of (methylthio)acetic acid with ethanol, catalyzed by an acid such as p-toluenesulfonic acid.[4]

Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add toluene (30 mL), ethanol (2.39 g, 169.59 mmol), and 2-(methylthio)acetic acid (15 g, 141.32 mmol).[4]

-

Catalyst Addition: Carefully add p-toluenesulfonic acid monohydrate (4.03 g, 21.20 mmol) to the reaction mixture.[4] The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

-

Reflux: Gently heat the reaction mixture to reflux and maintain for 3 to 5 hours.[4] The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. Toluene serves as a suitable solvent that allows for the required reaction temperature.

-

Work-up: Upon completion (monitored by TLC), cool the mixture to room temperature. Neutralize the acidic catalyst by adding triethylamine (2.86 g, 28.26 mmol).[4] This step is critical to prevent the reverse reaction (ester hydrolysis) during the subsequent work-up and purification.

-

Purification: Add silica gel to the mixture and stir briefly to adsorb impurities. Remove the silica gel by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent, and the crude product is purified by vacuum distillation to yield pure this compound.[4]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis: Deciphering the Molecular Signature

A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different proton environments in the molecule.

-

¹H NMR (CDCl₃):

-

A triplet at approximately 1.25 ppm is assigned to the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene protons.

-

A singlet at around 2.15 ppm corresponds to the methyl protons of the methylthio group (-S-CH₃).

-

A singlet at approximately 3.20 ppm is attributed to the methylene protons adjacent to the sulfur atom (-S-CH₂-).

-

A quartet at around 4.15 ppm represents the methylene protons (-O-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

-

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

-

¹³C NMR (CDCl₃):

-

A signal around 14 ppm is assigned to the methyl carbon of the ethyl group.

-

A peak at approximately 15 ppm corresponds to the methyl carbon of the methylthio group.

-

A signal around 35 ppm is attributed to the methylene carbon adjacent to the sulfur atom.

-

A peak at approximately 61 ppm represents the methylene carbon of the ethyl group.

-

The carbonyl carbon of the ester group appears as a signal at around 170 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

-

Strong C=O stretch: A prominent, sharp absorption band is observed in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

-

C-O stretch: An absorption band in the range of 1100-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is observed at m/z = 134, corresponding to the molecular weight of the compound.[7]

-

Key Fragment Ions: Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and cleavage adjacent to the carbonyl group.[8] For this compound, significant fragments would be expected at:

-

m/z = 89 (loss of -OC₂H₅)

-

m/z = 61 (CH₃SCH₂⁺)

-

m/z = 45 (C₂H₅O⁺)

-

Applications in Organic Synthesis and Drug Development

While its application as a flavoring agent is well-documented, the synthetic utility of this compound and its analogs as intermediates in organic synthesis, particularly in the construction of heterocyclic scaffolds, is of significant interest to the pharmaceutical industry.[1]

The Gassman Indole Synthesis: A Gateway to Bioactive Molecules

A prime example of the synthetic prowess of related α-thioesters is in the Gassman indole synthesis . This one-pot reaction provides an efficient route to substituted indoles, a privileged scaffold in medicinal chemistry found in a vast array of pharmaceuticals.[9] The reaction proceeds through the formation of an N-chloroaniline, which then reacts with an α-thioester, like this compound, to form a sulfonium salt. Subsequent treatment with a base induces a[3][9]-sigmatropic rearrangement and cyclization to yield the 3-(methylthio)indole.[3][9]

Caption: Mechanism of the Gassman-type synthesis of 3-(methylthio)oxindoles.

The resulting 3-(methylthio)indole can be a final product or can be further functionalized. For instance, the methylthio group can be removed via reductive desulfurization using Raney Nickel to yield the corresponding oxindole.[3] This versatility makes this compound and its analogs valuable starting materials for the synthesis of various biologically active compounds, including potential JAK2 inhibitors.[3][10]

Safety, Handling, and Disposal

As with any chemical, proper safety precautions are paramount when handling this compound. It is a flammable liquid and vapor and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Laboratory Safety Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] In case of contact, rinse the affected area immediately with plenty of water.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13][14]

-

Spills: In the event of a small spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[15] For larger spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[14]

Conclusion

This compound is a compound of dual character. Its organoleptic properties have carved a niche for it in the flavor and fragrance industry, while its chemical reactivity makes it a valuable tool for the synthetic chemist. For researchers and professionals in drug development, an in-depth understanding of its properties, synthesis, and reactivity, particularly in the context of forming heterocyclic systems like indoles, opens up avenues for the design and synthesis of novel therapeutic agents. By appreciating the subtleties of its chemical nature and employing it with precision and safety, the full potential of this versatile building block can be realized.

References

- 1. CAS 4455-13-4: this compound | CymitQuimica [cymitquimica.com]

- 2. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4455-13-4 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. synarchive.com [synarchive.com]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. csub.edu [csub.edu]

- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 13. This compound | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. expertsmind.com [expertsmind.com]

- 15. say-my-name.net [say-my-name.net]

An In-depth Technical Guide to the Physical Properties of Ethyl (methylthio)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (methylthio)acetate, a sulfur-containing ester, is a compound of significant interest across various scientific disciplines. While recognized primarily for its potent, fruity, and tropical aroma profile that lends itself to applications in the flavor and fragrance industries, its utility extends into analytical and synthetic chemistry.[1][2] It serves as a critical internal standard in the gas chromatographic analysis of volatile sulfur compounds and as a versatile intermediate in organic synthesis.[3]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple cataloging of data. It aims to provide a comprehensive understanding of the physicochemical properties of this compound, explaining the causality behind these characteristics and offering practical insights into its handling and application. The integrity of the data presented is paramount, with each point rigorously supported by authoritative sources.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. This compound is known by several synonyms, and its identity is locked in by key international identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 4455-13-4 | [1][4] |

| Molecular Formula | C₅H₁₀O₂S | [1][5] |

| Molecular Weight | 134.20 g/mol | [4][6] |

| IUPAC Name | ethyl 2-methylsulfanylacetate | [6] |

| Synonyms | (Methylthio)acetic acid ethyl ester, Ethyl 2-(methylthio)acetate | [1][5] |

| InChI Key | MDIAKIHKBBNYHF-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CSC | [2] |

The molecule's structure, featuring an ethyl ester group and a methyl thioether moiety, is fundamental to its physical and chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. These properties are critical for its storage, handling, and application in experimental settings.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Ambient | [1][2] |

| Odor | Fruity, tropical, green, sulfurous | - | [2][7] |

| Boiling Point | 70-72 °C | at 25 mmHg | [2][4] |

| 165 °C | at 760 mmHg | ||

| Melting Point | No data available | - | [8] |

| Density | 1.043 g/mL | at 25 °C | [2][4] |

| 1.058 - 1.061 g/cm³ | at 20 °C | ||

| Refractive Index | 1.459 | n20/D | [2][4] |

| 1.458 - 1.461 | n20/D | ||

| Flash Point | 59 °C (138.2 °F) | Closed Cup | [8] |

| Vapor Pressure | 1.91 mmHg | at 25 °C (est.) |

Expert Analysis of Properties:

-

Boiling Point: The significant variation in boiling point with pressure is expected for a moderately volatile organic compound. The presence of the polar ester group results in a higher boiling point than a simple thioether of similar molecular weight, due to dipole-dipole interactions. However, it lacks hydrogen-bonding capabilities, keeping it volatile enough for gas chromatography applications.

-

Melting Point: The absence of a reported melting point in authoritative databases and literature is noteworthy.[8] This suggests that the freezing point of this compound is well below typical laboratory ambient temperatures and has not been a critical parameter for its primary applications. It is expected to remain in a liquid state under standard storage conditions.

-

Density: With a density slightly greater than water, it will form the lower layer in an immiscible mixture. This is a crucial consideration for liquid-liquid extractions.

-

Flash Point: A flash point of 59 °C classifies this compound as a flammable liquid. This mandates specific storage and handling protocols to mitigate fire risk, as detailed in the Safety and Handling section.

Solubility Profile

The dual nature of the molecule—possessing a polar ester group and nonpolar alkyl and thioether components—governs its solubility.

-

Water: It has very limited solubility in water and is often described as immiscible.[1][3][6]

-

Organic Solvents: It is readily soluble in common organic solvents such as alcohols, ethers, and oils.[1][6]

This solubility profile is typical for esters of its size and is fundamental to its use in flavor formulations (soluble in oils) and as an intermediate in organic reactions (soluble in reaction solvents).

Caption: Solubility relationships of this compound.

Spectroscopic Profile

While this guide does not provide raw spectral data, an understanding of the expected spectroscopic signature is vital for compound verification by researchers.

| Technique | Expected Signature |

| ¹H NMR | Signals expected for: ethyl group (triplet and quartet), methylene group adjacent to sulfur (singlet), and methyl group on sulfur (singlet). |

| ¹³C NMR | Resonances for: carbonyl carbon (ester), two methylene carbons, two methyl carbons, and the carbon attached to sulfur. |

| IR Spectroscopy | A strong, characteristic C=O stretch for the ester group (~1735 cm⁻¹), along with C-O and C-S stretching frequencies. |

| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z = 134, with characteristic fragmentation patterns of esters and thioethers. |

Authoritative spectral data can be accessed through databases such as the NIST WebBook and ChemicalBook for comparison.[6]

Safety, Handling, and Experimental Protocols

As a flammable and irritant chemical, adherence to strict safety protocols is non-negotiable.

Hazard Identification:

-

GHS Classification: Flammable Liquid Category 3 (H226), Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), Specific Target Organ Toxicity - Single Exposure Category 3 (H335, Respiratory system).

-

Signal Word: Warning.

Safe Handling and Storage Workflow:

The following workflow must be implemented to ensure the safe handling and storage of this compound.

Caption: Safe handling and storage workflow for this compound.

Protocol: Measurement of Density (A Self-Validating Approach)

This protocol describes a standard laboratory procedure for verifying the density of a liquid chemical like this compound, ensuring trustworthiness through calibration.

-

Objective: To accurately determine the density of an this compound sample at a specified temperature (e.g., 25°C).

-

Materials:

-

This compound sample.

-

Class A Pycnometer (specific gravity bottle) of known volume (e.g., 10 mL).

-

Analytical balance (readable to 0.1 mg).

-

Calibrated thermometer.

-

Constant temperature water bath.

-

Deionized water.

-

Acetone (for cleaning).

-

-

Methodology:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water and equilibrate it in the water bath at 25°C for 30 minutes.

-

Ensure no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely.

-

Weigh the pycnometer filled with water (m₂).

-

The density of water at 25°C is known (ρ_water ≈ 0.99704 g/mL). The exact volume of the pycnometer (V) is calculated: V = (m₂ - m₁) / ρ_water. This step validates the primary measurement tool.

-

-

Measurement of Sample:

-

Empty, clean, and thoroughly dry the calibrated pycnometer.

-

Weigh the empty, dry pycnometer again to ensure consistency (m₃).

-

Fill the pycnometer with the this compound sample.

-

Equilibrate in the water bath at 25°C for 30 minutes.

-

Insert the stopper, dry the exterior, and weigh the pycnometer filled with the sample (m₄).

-

-

Calculation:

-

The density of the sample (ρ_sample) is calculated using the validated volume: ρ_sample = (m₄ - m₃) / V .

-

-

-

Trustworthiness Check: The result should fall within the literature range (e.g., ~1.043 g/mL at 25°C).[4] A significant deviation could indicate sample impurity or an error in the procedure, triggering a repeat of the measurement.

References

- 1. This compound | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 4455-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]

- 5. delltech.com [delltech.com]

- 6. This compound 98 4455-13-4 [sigmaaldrich.com]

- 7. 4455-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 4455-13-4 [chemicalbook.com]

An In-depth Technical Guide to Ethyl (methylthio)acetate: Structure, Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl (methylthio)acetate, CAS 4455-13-4, is a sulfur-containing ester recognized for its distinct organoleptic properties and its utility as a versatile synthetic intermediate.[1] While traditionally employed in the flavor and fragrance industry, its unique structural motifs—a reactive ester, a thioether linkage, and an adjacent alpha-carbon—offer significant potential in broader chemical synthesis, including pharmaceutical and agrochemical research. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthetic routes, key chemical reactions, and applications, with a focus on its utility for researchers and drug development professionals. Methodologies for its synthesis and subsequent functionalization are detailed, supported by spectroscopic analysis and safety protocols, to provide a holistic resource for laboratory application.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name ethyl 2-(methylsulfanyl)acetate, is an organic compound featuring a carboxylic ester functional group and a thioether (sulfide) linkage.[2] The molecule's reactivity is dictated by several key features: the electrophilic carbonyl carbon of the ester, the nucleophilic sulfur atom, and the protons on the carbon alpha to the carbonyl group, which can be abstracted under basic conditions.

Structural Representation

The molecular structure consists of an ethyl group linked to an acetate moiety via an ester bond, with a methylthio group attached to the alpha-carbon.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Physicochemical & Spectroscopic Identifiers

Key properties are summarized below for quick reference. This data is critical for experimental design, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂S | [1][3] |

| Molecular Weight | 134.20 g/mol | [2][4] |

| CAS Number | 4455-13-4 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, sulfurous, tropical | [1][5] |

| Density | 1.043 g/mL at 25 °C | [4] |

| Boiling Point | 70-72 °C at 25 mmHg | [4] |

| Refractive Index | n20/D 1.459 | [4] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [4] |

| Solubility | Miscible with alcohol; limited in water | [1] |

| SMILES | CCOC(=O)CSC | [2] |

| InChIKey | MDIAKIHKBBNYHF-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The most common and efficient laboratory synthesis of this compound is achieved through the nucleophilic substitution (Sₙ2) reaction on a suitable precursor. The core principle relies on forming the C-S bond by reacting a sulfur-based nucleophile with an appropriate electrophile.

Recommended Synthetic Pathway: S-Alkylation of Ethyl Thioglycolate

This method is preferred for its high yield, use of readily available starting materials, and straightforward procedure. It is an analogue of the Williamson ether synthesis, adapted for thioether formation.[6][7][8] The reaction involves the deprotonation of the thiol group of ethyl thioglycolate to form a highly nucleophilic thiolate, which then attacks a methylating agent.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Ethyl thioglycolate (HSCH₂CO₂C₂H₅)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thioglycolate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

-

Thiolate Formation: Stir the suspension vigorously at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the thiol.

-

Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension via an addition funnel over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Filter the solid potassium iodide byproduct and rinse the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

-

Extraction: Dilute the residue with ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Analysis and Characterization

Spectroscopic data is essential for confirming the structure and assessing the purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides unambiguous structural confirmation.

-

δ 4.18 (q, J=7.1 Hz, 2H): Quartet corresponding to the -O-CH₂ -CH₃ protons of the ethyl ester.

-

δ 3.25 (s, 2H): Singlet for the methylene protons alpha to the carbonyl group (-S-CH₂ -C=O).

-

δ 2.15 (s, 3H): Sharp singlet for the methyl protons of the thioether group (S-CH₃ ).

-

δ 1.28 (t, J=7.1 Hz, 3H): Triplet corresponding to the terminal methyl protons of the ethyl ester (-O-CH₂-CH₃ ).[9]

-

-

¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.

-

~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.

-

~1735 cm⁻¹ (C=O stretch): Strong, sharp absorption characteristic of the ester carbonyl group.[3]

-

~1150 cm⁻¹ (C-O stretch): Strong absorption from the ester C-O linkage.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key fragmentation data.

-

m/z 134: Molecular ion peak [M]⁺.[3]

-

m/z 89: Loss of the ethoxy radical (•OCH₂CH₃).

-

m/z 61: [CH₃SCH₂]⁺ fragment, often the base peak, resulting from cleavage alpha to the carbonyl group.[3]

Chemical Reactivity and Synthetic Applications

This compound is a valuable building block due to the distinct reactivity of its functional groups.

Ester Group Reactions

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (methylthio)acetic acid. Basic hydrolysis (saponification) is typically irreversible and high-yielding.[10]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 2-(methylthio)ethanol.

Thioether Group Reactions

-

Oxidation: The sulfur atom can be selectively oxidized. Mild oxidizing agents (e.g., H₂O₂, m-CPBA) can produce the corresponding sulfoxide, while stronger conditions can lead to the sulfone. These oxidized derivatives are important in medicinal chemistry.

Alpha-Carbon Reactivity: Gassman-Type Oxindole Synthesis

A significant application in drug discovery is its use as a precursor in a Gassman-type synthesis to form 3-(methylthio)oxindoles.[4] Oxindole scaffolds are prevalent in numerous biologically active molecules. The reaction involves the N-chlorination of an aniline, followed by reaction with this compound to form an azasulfonium salt, which then undergoes rearrangement and cyclization.[4]

Gassman Oxindole Synthesis Workflow

Caption: Key steps in the Gassman-type synthesis of 3-(methylthio)oxindoles.

Biological Activity and Applications

Antimicrobial Properties

This compound has demonstrated antibacterial activity against human pathogens, including Listeria monocytogenes and Staphylococcus aureus.[3] While the precise mechanism of action is not fully elucidated, it is hypothesized to involve interactions with the bacterial cell wall.[1][3] This antimicrobial potential makes it and its derivatives interesting candidates for further investigation in drug discovery programs.

Flavor and Fragrance

It is listed as a flavoring agent by the FDA and JECFA, valued for imparting fruity and tropical notes to food products.[2]

Analytical Chemistry

Due to its stability and unique mass, it is used as an internal standard for the quantification of volatile sulfur compounds in complex matrices like wine, enabling accurate analytical measurements by GC-MS.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation.[4]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or fume hood.

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Wear appropriate PPE: safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors. If ventilation is inadequate, use a suitable respirator.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and sources of ignition.

-

Recommended storage temperature is between 10°C - 25°C.[3]

Conclusion

This compound is a multifaceted chemical entity whose utility extends far beyond its traditional role as a flavorant. For the research scientist and drug development professional, it serves as a readily accessible and versatile building block. Its defined reactivity at the ester, thioether, and alpha-carbon positions allows for predictable chemical transformations, most notably in the synthesis of heterocyclic scaffolds like oxindoles. Coupled with its emerging profile as an antimicrobial agent, this compound represents a valuable tool for synthetic and medicinal chemistry. This guide has provided the foundational knowledge—from synthesis to application—to enable its effective and safe utilization in a research and development setting.

References

- 1. This compound(4455-13-4) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (甲硫基)乙酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4455-13-4 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl (methylthio)acetate

Introduction

Ethyl (methylthio)acetate (CAS No. 4455-13-4) is a sulfur-containing ester with the molecular formula C₅H₁₀O₂S and a molecular weight of 134.20 g/mol .[1] It is recognized for its characteristic fruity and sulfurous aroma and finds applications as a flavoring agent in the food industry and as an internal standard in the analysis of volatile sulfur compounds.[1] A comprehensive understanding of its spectroscopic properties is paramount for its accurate identification, quantification, and for elucidating its role in various chemical and biological systems. This guide provides a detailed analysis of the infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles and supported by experimental and database-derived information.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The key functional groups, an ethyl ester and a methyl thioether, are the primary determinants of its spectral characteristics.

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its ester and thioether functionalities.

Interpretation of the IR Spectrum

The key diagnostic absorption bands in the IR spectrum of this compound are summarized in the table below. The spectrum is typically acquired from a neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1735 - 1750 | Strong | C=O stretch | Ester |

| ~1230 - 1250 | Strong | C-O stretch | Ester |

| ~2845 - 2975 | Medium | C-H stretch | Alkyl |

| ~600 - 800 | Weak to Medium | C-S stretch | Thioether |

-

C=O Stretch (Ester): A strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. This is one of the most prominent peaks in the spectrum.

-

C-O Stretch (Ester): Another strong absorption, typically found between 1230-1250 cm⁻¹, corresponds to the stretching vibration of the C-O single bond of the ester group.

-

C-H Stretch (Alkyl): Absorptions in the 2845-2975 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and ethyl groups.

-

C-S Stretch (Thioether): The C-S stretching vibration is expected to produce a weak to medium intensity band in the fingerprint region, generally between 600-800 cm⁻¹. Its identification can sometimes be complicated by the presence of other absorptions in this region.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, being a liquid at room temperature, is conveniently obtained using the neat liquid sampling technique.

Methodology:

-

Sample Preparation: A single drop of pure this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.

-

Data Acquisition: The assembled salt plates are mounted in the sample holder of an FT-IR spectrometer.

-

Background Scan: A background spectrum of the empty beam path is recorded to account for atmospheric and instrumental contributions.

-

Sample Scan: The infrared spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum to yield the final spectrum of the compound.

Caption: Experimental workflow for obtaining the FT-IR spectrum of a neat liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~1.3 | Triplet | 3H | ~7.1 |

| -S-CH₃ | ~2.2 | Singlet | 3H | N/A |

| -S-CH₂-C=O | ~3.2 | Singlet | 2H | N/A |

| -O-CH₂-CH₃ | ~4.2 | Quartet | 2H | ~7.1 |

Interpretation:

-

-O-CH₂-CH₃ (δ ~1.3 ppm, Triplet): The three protons of the methyl group of the ethyl ester are shielded and appear at a relatively high field. They are split into a triplet by the adjacent two methylene protons (n+1 rule, 2+1=3).

-

-S-CH₃ (δ ~2.2 ppm, Singlet): The three protons of the methyl group attached to the sulfur atom are in a unique chemical environment and appear as a sharp singlet as there are no adjacent protons to cause splitting.

-

-S-CH₂-C=O (δ ~3.2 ppm, Singlet): The two protons of the methylene group adjacent to the sulfur and the carbonyl group are deshielded by both and appear as a singlet due to the absence of neighboring protons.

-

-O-CH₂-CH₃ (δ ~4.2 ppm, Quartet): The two methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and appear at a lower field. They are split into a quartet by the neighboring three methyl protons (n+1 rule, 3+1=4).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, as there are five chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | ~14 |

| -S-C H₃ | ~16 |

| -S-C H₂-C=O | ~36 |

| -O-C H₂-CH₃ | ~61 |

| -C =O | ~170 |

Interpretation:

-

-O-CH₂-CH₃ and -S-CH₃ (δ ~14 and ~16 ppm): These are the most shielded carbon atoms and appear at the highest field.

-

-S-CH₂-C=O (δ ~36 ppm): The methylene carbon adjacent to the sulfur and carbonyl groups is deshielded relative to the methyl carbons.

-

-O-CH₂-CH₃ (δ ~61 ppm): The methylene carbon of the ethyl group is significantly deshielded due to its direct attachment to the electronegative oxygen atom.

-

-C=O (δ ~170 ppm): The carbonyl carbon of the ester is the most deshielded carbon and appears at the lowest field, which is characteristic for ester carbonyls.

Experimental Protocol: NMR Spectroscopy

Methodology:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (commonly CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe.

-

Shimming and Tuning: The magnetic field homogeneity is optimized (shimming), and the probe is tuned to the resonance frequencies of ¹H and ¹³C.

-

Spectral Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected.

Caption: A simplified workflow for acquiring an NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 134, corresponding to its molecular weight.[2] The spectrum is also characterized by several key fragment ions.

Key Fragment Ions in the Mass Spectrum:

| m/z | Relative Intensity | Proposed Fragment Ion |

| 134 | Moderate | [CH₃SCH₂COOCH₂CH₃]⁺ (Molecular Ion) |

| 88 | Moderate | [CH₃SCH₂CO]⁺ |

| 61 | High | [CH₃S=CH₂]⁺ |

| 45 | Moderate | [COOCH₂CH₃]⁺ |

Fragmentation Pathways:

The fragmentation of the molecular ion is initiated by the loss of an electron, typically from a non-bonding orbital on the oxygen or sulfur atoms.

-

Formation of m/z 88: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion results in the formation of the [CH₃SCH₂CO]⁺ acylium ion.

-

Formation of m/z 61: A common fragmentation pathway for thioethers is the alpha-cleavage, leading to the formation of a stable sulfonium ion. In this case, cleavage of the C-C bond adjacent to the sulfur can lead to the resonance-stabilized [CH₃S=CH₂]⁺ ion, which is often a prominent peak.

-

Formation of m/z 45: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in the formation of the [COOCH₂CH₃]⁺ ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Caption: The process flow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and robust framework for the identification and characterization of this compound. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry offers complementary information that, when analyzed in concert, allows for an unambiguous structural elucidation. The characteristic C=O and C-O stretching bands in the IR spectrum, the distinct chemical shifts and coupling patterns in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum serve as reliable analytical markers for this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and accuracy in research and industrial applications.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl (methylthio)acetate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (methylthio)acetate (CAS 4455-13-4). Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a basic spectral overview. It delves into the theoretical underpinnings of the spectrum, offers detailed protocols for sample preparation, provides a rigorous interpretation of the spectral data, and addresses potential analytical pitfalls such as impurities and artifacts. The objective is to equip the reader with the expertise to confidently acquire, interpret, and validate the ¹H NMR spectrum of this versatile sulfur-containing ester.

Foundational Principles: Understanding the Molecule's Magnetic Environment

This compound, with the chemical formula C₅H₁₀O₂S, is a sulfur-containing ester recognized for its use as a flavoring agent, a key synthetic intermediate, and an internal standard in analytical chemistry.[1][2][3][4] Its structure features an ethyl ester group and a methylthio group, creating four distinct proton environments that are magnetically non-equivalent. A thorough analysis of its ¹H NMR spectrum is therefore essential for confirming its identity, assessing its purity, and understanding its role in chemical reactions.

The structure, CH₃SCH₂CO₂CH₂CH₃, dictates the expected ¹H NMR spectrum. We can deconstruct the molecule into three primary spin systems:

-

The Methylthio Group (CH₃S-): The three protons on the methyl group attached to the sulfur atom.

-

The Methylene Bridge (-SCH₂CO-): The two protons situated between the sulfur atom and the carbonyl carbon.

-

The Ethyl Ester Group (-OCH₂CH₃): The methylene and methyl protons of the ethyl group attached to the ester oxygen.

The electronegativity of the neighboring atoms (Sulfur and Oxygen) and the anisotropic effects of the carbonyl group (C=O) are the primary factors influencing the chemical shifts (δ) of these protons. Protons closer to electronegative atoms are "deshielded," causing them to resonate at a higher frequency (further downfield) in the NMR spectrum.[5][6]

Experimental Protocol and Workflow: From Sample to Spectrum

Achieving a high-quality, reproducible ¹H NMR spectrum hinges on meticulous sample preparation and a standardized acquisition workflow. The following protocol is designed to be a self-validating system, minimizing variability and ensuring data integrity.

Detailed Protocol: High-Resolution ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. The precise mass is crucial for any quantitative analysis (qNMR) but less critical for routine identity confirmation.

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is the standard choice due to its excellent solubilizing power for esters and its well-characterized residual solvent peak. A comprehensive list of solvent signals is essential for accurate interpretation.[7][8]

-

Internal Standard: Add 1 µL of a Tetramethylsilane (TMS) solution in the chosen solvent. TMS serves as the universal internal reference, defined as 0.00 ppm, against which all other chemical shifts are measured.[6]

-

Homogenization: Securely cap the vial and vortex for 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is mandatory.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

-

Final Check: Cap the NMR tube and inspect it for any suspended particles or phase separation before inserting it into the spectrometer.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data acquisition, a critical pathway for ensuring reproducible results.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

In-Depth Spectral Analysis of this compound

The ¹H NMR spectrum of pure this compound is characterized by four distinct signals. The analysis below correlates each signal to its corresponding protons within the molecular structure.

Summary of ¹H NMR Spectral Data

The following table summarizes the expected signals for this compound in CDCl₃.

| Signal Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| A | -O-CH₂-CH₃ | ~ 1.28 | Triplet (t) | 3H | ~ 7.1 |

| B | -S-CH₃ | ~ 2.15 | Singlet (s) | 3H | N/A |

| C | -S-CH₂ -C=O | ~ 3.23 | Singlet (s) | 2H | N/A |

| D | -O-CH₂ -CH₃ | ~ 4.18 | Quartet (q) | 2H | ~ 7.1 |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and temperature.[9]

Detailed Signal-by-Signal Interpretation

-

Signal A (Triplet, δ ~ 1.28 ppm): This upfield signal integrates to three protons and corresponds to the methyl protons of the ethyl ester group. Its multiplicity is a triplet, which follows the n+1 rule, as it is coupled to the two adjacent methylene protons (2+1=3).

-

Signal B (Singlet, δ ~ 2.15 ppm): Integrating to three protons, this singlet is assigned to the methyl group attached directly to the sulfur atom. As there are no protons on the adjacent sulfur atom, it is not split and appears as a sharp singlet.

-

Signal C (Singlet, δ ~ 3.23 ppm): This singlet integrates to two protons and is assigned to the methylene group positioned between the thioether and the carbonyl group. It is deshielded by both the adjacent sulfur and the electron-withdrawing carbonyl. It appears as a singlet because there are no protons on the adjacent atoms to cause splitting.

-

Signal D (Quartet, δ ~ 4.18 ppm): This downfield signal integrates to two protons and is assigned to the methylene protons of the ethyl ester group. It is significantly deshielded due to its proximity to the highly electronegative ester oxygen atom.[10] It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (3+1=4). The coupling constant (J) for this quartet is identical to that of the triplet at ~1.28 ppm, confirming they are part of the same ethyl spin system.

Field Insights: Identifying Impurities and Artifacts

A key aspect of trustworthy spectral analysis is the ability to identify signals that do not belong to the target compound. In a drug development or process chemistry setting, identifying minor impurities is critical.

Commonly Encountered Impurities

The synthesis of this compound often involves the esterification of 2-(methylthio)acetic acid with ethanol.[1] Therefore, residual starting materials or common laboratory solvents used during workup are the most likely impurities.

| Potential Impurity | Formula | Key ¹H NMR Signals in CDCl₃ (δ, ppm) | Multiplicity |

| Ethyl Acetate | CH₃CO₂CH₂CH₃ | 1.26, 2.05, 4.12 | t, s, q |

| Ethanol | CH₃CH₂OH | 1.25, 3.72 | t, q |

| Dichloromethane (DCM) | CH₂Cl₂ | 5.32 | s |

| Diethyl Ether | (CH₃CH₂)₂O | 1.21, 3.48 | t, q |

| Water | H₂O | ~1.56 | s (broad) |

Source: Compiled from authoritative references on NMR impurities.[11][12][13][14]

The presence of ethyl acetate is a common issue, and its signals can overlap with those of the product, requiring careful integration and analysis.[15][16]

The Impact of Oxidation

The thioether moiety is susceptible to oxidation, which can yield the corresponding sulfoxide or sulfone. Such a transformation would cause a significant downfield shift of the adjacent methylene (-SCH₂-) and methyl (-SCH₃) proton signals due to the increased electron-withdrawing nature of the oxidized sulfur. Monitoring these specific regions of the spectrum can be a powerful tool for assessing sample stability and degradation.[17]

Advanced Methods for Unambiguous Assignment

While 1D ¹H NMR is sufficient for routine analysis of this compound, more complex molecules or mixtures may require advanced techniques for definitive structural confirmation.

-

2D COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the triplet at ~1.28 ppm and the quartet at ~4.18 ppm, definitively proving they are coupled and belong to the same ethyl group.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an extra layer of validation for the assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which can be used to piece together the molecular skeleton.[18][19]

Decision Logic for Employing Advanced NMR

The following diagram outlines the logical process for deciding when to escalate from standard 1D analysis to more advanced 2D techniques.

Caption: Decision-making workflow for escalating to 2D NMR techniques.

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative tool for its structural verification and purity assessment. A successful analysis relies on a combination of theoretical understanding, a robust experimental protocol, and a keen eye for potential impurities. By interpreting the chemical shifts, multiplicities, and integration of the four characteristic signals, researchers can confidently identify this compound. For complex analytical challenges, the strategic application of advanced 2D NMR methods provides an unambiguous path to structural elucidation. This guide serves as a foundational resource, empowering scientists to leverage the full analytical power of NMR spectroscopy in their research and development endeavors.

References

- 1. This compound | 4455-13-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4455-13-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 4455-13-4 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. This compound(4455-13-4) 1H NMR [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. carlroth.com [carlroth.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. chemaxon.com [chemaxon.com]

- 18. fiveable.me [fiveable.me]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

Introduction: The Role of 13C NMR in Structural Elucidation

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl (methylthio)acetate

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its spectral features, offers a detailed assignment of its carbon signals, and presents a field-proven protocol for data acquisition.

This compound, with the linear formula CH3SCH2CO2C2H5, is a thioether and an ester, functional groups that are integral to numerous organic molecules and pharmaceutical compounds.[1] 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[2] By measuring the resonance frequencies of 13C nuclei in a magnetic field, we can distinguish between chemically non-equivalent carbon atoms, yielding critical information about molecular structure, connectivity, and electronic environment.[3]

This guide will explore the 13C NMR spectrum of this compound, correlating its chemical shifts to its unique structural features and providing a robust framework for its characterization.

Fundamental Principles Influencing Chemical Shifts